molecular formula C12H10ClNO2 B11873232 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-79-8

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

Cat. No.: B11873232
CAS No.: 62645-79-8
M. Wt: 235.66 g/mol
InChI Key: AKNQFXHETXQQPE-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10ClN. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

The synthesis of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chlorophenylhydrazine.

    Cyclization: The reaction proceeds through cyclization to form the indole ring system.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound to its reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

62645-79-8

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO2/c13-7-1-2-10-9(5-7)8-3-6(12(15)16)4-11(8)14-10/h1-2,5-6,14H,3-4H2,(H,15,16)

InChI Key

AKNQFXHETXQQPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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